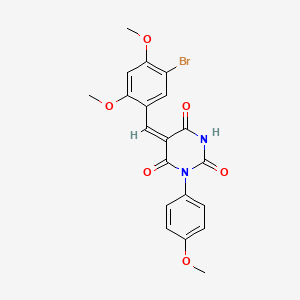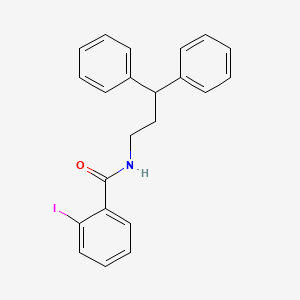
N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine, commonly known as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging of neuroinflammation. DPA-714 is a selective and high-affinity ligand for the translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes.
Mechanism of Action
DPA-714 binds to the TSPO, which is a transmembrane protein located on the outer mitochondrial membrane of microglia and astrocytes. TSPO is upregulated in activated microglia and astrocytes in response to various stimuli such as inflammation, oxidative stress, and neuronal injury. DPA-714 binding to TSPO allows for the visualization and quantification of activated microglia and astrocytes in vivo.
Biochemical and Physiological Effects:
DPA-714 has no known biochemical or physiological effects on the body. It is a selective and high-affinity ligand for TSPO and does not interact with any other receptor or enzyme in the body.
Advantages and Limitations for Lab Experiments
DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has several advantages over other imaging modalities such as magnetic resonance imaging (MRI) and computed tomography (CT). DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging allows for the non-invasive visualization and quantification of activated microglia and astrocytes, which are key players in neuroinflammation. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging also allows for the monitoring of disease progression and the efficacy of anti-inflammatory drugs in preclinical and clinical studies. However, DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has some limitations such as the need for specialized equipment and expertise, high cost, and limited availability.
Future Directions
For DPA-714 research include the development of new TSPO ligands with improved selectivity and affinity, the validation of DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging in larger clinical studies, and the investigation of the role of neuroinflammation in various neurological disorders. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging may also be used to monitor the efficacy of novel anti-inflammatory drugs in preclinical and clinical studies.
Synthesis Methods
DPA-714 is synthesized using a four-step procedure starting with 3,4-difluoroaniline. The first step involves the conversion of 3,4-difluoroaniline to 3,4-difluoro-α-bromoacetophenone using bromine and acetic acid. The second step involves the reaction of 3,4-difluoro-α-bromoacetophenone with pyrazole in the presence of sodium hydride to form 1-(1H-pyrazol-1-yl)acetophenone. The third step involves the reaction of 1-(1H-pyrazol-1-yl)acetophenone with piperidine in the presence of sodium hydride to form N-(1H-pyrazol-1-ylacetyl)-3-piperidinamine. The final step involves the reaction of N-(1H-pyrazol-1-ylacetyl)-3-piperidinamine with 3,4-difluoronitrobenzene in the presence of palladium on carbon to form DPA-714.
Scientific Research Applications
DPA-714 has been extensively used for imaging of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging allows for the non-invasive visualization and quantification of activated microglia and astrocytes, which are key players in neuroinflammation. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has also been used to monitor the efficacy of anti-inflammatory drugs in preclinical and clinical studies.
properties
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c17-14-5-4-12(9-15(14)18)20-13-3-1-7-21(10-13)16(23)11-22-8-2-6-19-22/h2,4-6,8-9,13,20H,1,3,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGURGWSGLCJUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-pyrazol-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-azepanylcarbonyl)-2-phenylvinyl]acetamide](/img/structure/B5058743.png)
![2,3,5-trifluoro-4-methoxy-6-[methyl(phenyl)amino]benzoic acid](/img/structure/B5058745.png)

![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5058761.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5058763.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5058779.png)

![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)

![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)